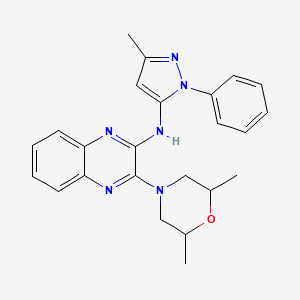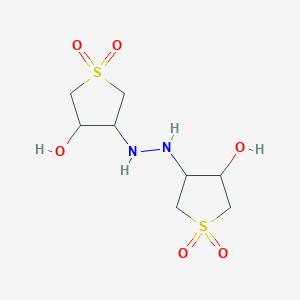
Thiophene-3-ol, 4,4'-hydrazobis[tetrahydro-, 1,1,1',1'-tetraoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene-3-ol, 4,4’-hydrazobis[tetrahydro-, 1,1,1’,1’-tetraoxide] is a complex organic compound with the molecular formula C8H16N2O6S2 and a molecular weight of 300.35 . This compound is characterized by the presence of a thiophene ring, a hydrazine linkage, and multiple hydroxyl and oxide groups. It is a derivative of thiophene, a sulfur-containing heterocycle known for its diverse applications in chemistry and material science .
Preparation Methods
The synthesis of thiophene-3-ol, 4,4’-hydrazobis[tetrahydro-, 1,1,1’,1’-tetraoxide] involves several steps. One common method includes the condensation of thiophene derivatives with hydrazine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the formation of the desired product . Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity .
Chemical Reactions Analysis
Thiophene-3-ol, 4,4’-hydrazobis[tetrahydro-, 1,1,1’,1’-tetraoxide] undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include perbenzoic acid for oxidation and hydrazine for reduction . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of thiophene 1,1-dioxides, while reduction can yield thiophene derivatives with altered functional groups .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In medicine, it may be explored for its therapeutic properties, although specific studies are still ongoing . Industrially, thiophene derivatives are used in the production of organic semiconductors, corrosion inhibitors, and other advanced materials .
Mechanism of Action
The mechanism of action of thiophene-3-ol, 4,4’-hydrazobis[tetrahydro-, 1,1,1’,1’-tetraoxide] involves its interaction with molecular targets such as enzymes and receptors . The compound’s hydrazine linkage and hydroxyl groups play a crucial role in its binding affinity and reactivity. Pathways involved in its mechanism of action may include oxidative stress response and signal transduction .
Comparison with Similar Compounds
Thiophene-3-ol, 4,4’-hydrazobis[tetrahydro-, 1,1,1’,1’-tetraoxide] can be compared to other thiophene derivatives such as thiophene 1,1-dioxides and thiophene 1-oxides . These compounds share similar structural features but differ in their functional groups and reactivity. The presence of the hydrazine linkage and multiple hydroxyl groups in thiophene-3-ol, 4,4’-hydrazobis[tetrahydro-, 1,1,1’,1’-tetraoxide] makes it unique and potentially more versatile in various applications .
Properties
CAS No. |
3446-97-7 |
|---|---|
Molecular Formula |
C8H16N2O6S2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
4-[2-(4-hydroxy-1,1-dioxothiolan-3-yl)hydrazinyl]-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C8H16N2O6S2/c11-7-3-17(13,14)1-5(7)9-10-6-2-18(15,16)4-8(6)12/h5-12H,1-4H2 |
InChI Key |
VMFLIANSPJLKSS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CS1(=O)=O)O)NNC2CS(=O)(=O)CC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 2-{[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B15096563.png)

![4-[Bis[4-(dimethylamino)phenyl]methylene]-2,5-cyclohexadiene-1-one](/img/structure/B15096581.png)

![N-[1-(adamantan-1-yl)ethyl]-2-(morpholin-4-yl)acetamide](/img/structure/B15096590.png)
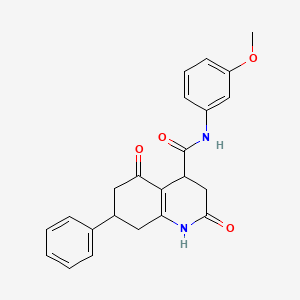
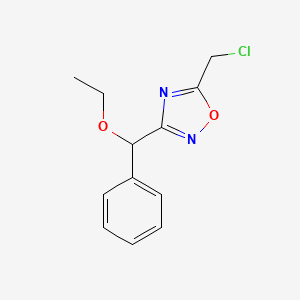
![1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(phenylsulfonyl)piperazin-1-yl]propan-2-ol](/img/structure/B15096621.png)

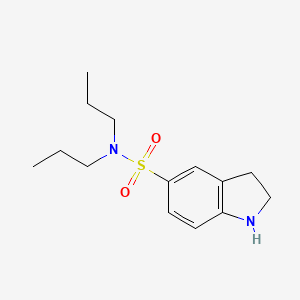
![6-(2-Hydroxyethyl)-5-methyl-2-(propylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B15096641.png)
